4,6-Dichloropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidine and its derivatives involves various methodologies that highlight its adaptability in organic synthesis. A common approach for synthesizing 4,6-dichloropyrimidine derivatives includes palladium-catalyzed cross-coupling reactions, demonstrating the compound's versatility as a precursor for further functionalization (Martínez et al., 2012). Furthermore, innovative synthetic routes have been developed, utilizing malonyl chloride and various organic thiocyanates to directly form 4,6-dichloropyrimidines with diverse substituents, showcasing the compound's broad synthetic utility (Al‐Rawi et al., 1983).
Molecular Structure Analysis
The molecular and electronic structure of 4,6-dichloropyrimidine derivatives has been extensively studied using spectroscopic techniques and theoretical calculations. For instance, the structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine was elucidated through single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR spectroscopy, alongside DFT calculations. This comprehensive analysis confirmed the presence of significant interactions such as C-H⋯O and π···π interactions within the crystal structure, underlining the compound's potential in the development of nonlinear optical materials (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
4,6-Dichloropyrimidine undergoes various chemical reactions, reflecting its chemical properties and reactivity. It serves as a starting material for the synthesis of bioactive pyrimidine derivatives through selective and sequential cross-coupling reactions. The efficiency of these reactions highlights the compound's role in creating molecules with potential pharmaceutical applications (Martínez et al., 2012).
Physical Properties Analysis
The physical properties of 4,6-dichloropyrimidine derivatives, such as their crystal structure and solid-state characteristics, are crucial for understanding their behavior and potential applications. Studies involving X-ray crystallography have provided detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice, offering a foundation for exploring the compound's applications in materials science (Clews & Cochran, 1948).
Chemical Properties Analysis
The chemical properties of 4,6-dichloropyrimidine, including its reactivity and stability, are influenced by its molecular structure. Detailed investigations into its reactivity parameters, such as molecular electrostatic potential and Fukui indices, have been conducted to assess its stability and sensitivity towards various processes like autoxidation. These studies are vital for its application in synthesis and material development (Krishna Murthy et al., 2019).
Scientific Research Applications
Dichloropyrimidines, including 4,6-Dichloropyrimidine, have been found to inhibit the growth of unrelated RNA and DNA viruses. The compound 2-amino-4,6-dichloropyrimidine, in particular, prevents virus particle assembly by acting on structural virus proteins (Colla et al., 1977).
Interaction of 4,6-dichloropyrimidine with glycine esters can produce derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have potential in the synthesis of biologically active compounds (Zinchenko et al., 2018).
5-substituted 2-amino-4,6-dichloropyrimidines are effective in inhibiting immune-activated nitric oxide production. The 5-fluoro-2-amino-4,6-dichloropyrimidine variant is particularly effective (Jansa et al., 2014).
Certain 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives exhibit strong antibacterial activity against various human bacterial flora, including Corynebacterium xerosis and Arcanobacterium haemolyticum (Fellahi et al., 1995).
The synthesis of 4-aryl-5-pyrimidinylimidazoles using 2,4-dichloropyrimidine offers an efficient route for producing medicinally important compounds in good yields (Deng & Mani, 2006).
The study of the crystal and gaseous structures of 4,6-dichloropyrimidine helps understand the effects of chlorination on ring geometry and identifies intermolecular contacts leading to distortions in solid phases (Morrison et al., 1997).
4-N-alkoxycarbonylamino-2,6-dichloro- and -2-chloro-pyrimidines can be synthesized using N-sodium carbamates, offering good to excellent yields (Montebugnoli et al., 2002).
4,6-Dichloropyrimidines have been used in "green" synthesis methods, avoiding highly toxic reactants and yielding up to 80% (Opitz et al., 2015).
Pyrimidine-based macrostructures, such as porphyrinoids, dendrimers, and heteracalix[n]arenes, derived from dichloropyrimidines, can be used for applications like dendritic oxidation catalysts (Maes & Dehaen, 2008).
Palladium-catalyzed cross-coupling of 2,6-dichloropyrimidines with arylboronic acids yields 4,6-diarylpyrimidines, useful in various chemical syntheses (Tumkevičius et al., 2009).
Safety And Hazards
4,6-Dichloropyrimidine causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment/face protection should be worn, and it should not be ingested or inhaled .
Future Directions
4,6-Dichloropyrimidine has been used in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of 2-aminopyrimidine derivatives, which have been evaluated as β-glucuronidase inhibitors . Another study reported the synthesis of new purine derivatives designed to inhibit cell cycle regulating cyclin-dependent kinases (CDKs) . These studies suggest that 4,6-Dichloropyrimidine could have potential applications in the development of new pharmaceutical products .
properties
IUPAC Name |
4,6-dichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZKYIHCLDXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152403 | |
Record name | 4,6-Dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidine | |
CAS RN |
1193-21-1 | |
Record name | 4,6-Dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloropyrimidine | |
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Record name | 4,6-Dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,6-Dichloropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTE9SA8H44 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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